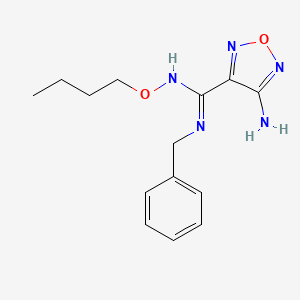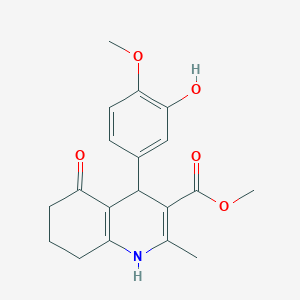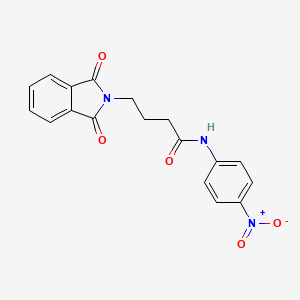![molecular formula C14H10N2O2S B5164356 2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B5164356.png)
2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol, commonly known as Benzothiophene Azodye, is an organic compound that belongs to the family of azo dyes. It is a yellow to orange powder, which is soluble in organic solvents but insoluble in water. Benzothiophene Azodye is widely used in the textile industry as a dye, and it is also used in the synthesis of other organic compounds. In recent years, Benzothiophene Azodye has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of Benzothiophene Azodye is not fully understood. However, it is believed that the dye exerts its biological effects by generating reactive oxygen species (ROS) upon exposure to light. The ROS can cause oxidative damage to cellular components, leading to cell death. Benzothiophene Azodye has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects:
Benzothiophene Azodye has been shown to have a range of biochemical and physiological effects. It has been found to have antimicrobial activity against a variety of bacteria and fungi. The dye has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage. Furthermore, Benzothiophene Azodye has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
实验室实验的优点和局限性
Benzothiophene Azodye has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. The dye is also relatively inexpensive, which makes it an attractive choice for researchers on a budget. However, Benzothiophene Azodye has some limitations in lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous environments. Additionally, the dye is sensitive to light, which can make it challenging to use in experiments that require prolonged exposure to light.
未来方向
There are several future directions for research on Benzothiophene Azodye. One area of interest is the development of new synthetic methods for the production of the dye. Researchers are also investigating the potential use of Benzothiophene Azodye as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the dye is being studied for its potential use as a sensor for detecting heavy metals in water. Further research is needed to fully understand the mechanism of action of Benzothiophene Azodye and to explore its potential applications in various fields.
合成方法
Benzothiophene Azodye can be synthesized by the reaction of 2-aminophenol and 2-aminothiophenol with diazonium salts. The reaction takes place under acidic conditions, and the product is obtained in good yield. The synthesis of Benzothiophene Azodye is a simple and cost-effective process, which makes it a popular choice for industrial applications.
科学研究应用
Benzothiophene Azodye has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antioxidant, and anticancer properties. Benzothiophene Azodye has also been studied for its potential use as a photosensitizer in photodynamic therapy. The dye has been shown to be effective in killing cancer cells when exposed to light. Furthermore, Benzothiophene Azodye has been investigated for its potential use as a sensor for detecting heavy metals in water.
属性
IUPAC Name |
2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-11-7-3-2-6-10(11)15-16-14-13(18)9-5-1-4-8-12(9)19-14/h1-8,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZUIMLYAFBHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N=NC3=CC=CC=C3O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5164281.png)

![2-(4-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5164301.png)
![ethyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5164307.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5164315.png)
![3-(2-{[2-(4-ethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5164326.png)

![N-(3-isoxazolylmethyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5164338.png)


![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)


![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)